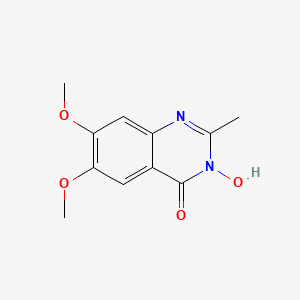

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGGWRQXRFVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Core Cyclization

- The synthesis typically starts from appropriately substituted anilines or o-aminobenzoic acid derivatives bearing methoxy groups at the 4 and 5 positions (corresponding to 6 and 7 in the quinazoline ring).

- Cyclization to form the quinazolinone core is often achieved by reacting these substituted anilines with esters or amides under basic or catalytic conditions.

For example, methylesterification of 4,5-dimethoxy-2-nitrobenzoic acid followed by reduction to 4,5-dimethoxy-2-aminobenzoate, then cyclization with urea yields quinazolin-4(3H)-one derivatives with methoxy substituents.

Hydroxylation at Position 3

Methylation at Position 2

Catalytic and Green Chemistry Approaches

- Copper-catalyzed isocyanide insertion reactions have been reported for quinazolinone synthesis, providing mild conditions and good yields.

- A green synthesis protocol uses 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide as an oxidant. This radical-mediated approach efficiently forms quinazolin-4(3H)-ones, including substituted derivatives, under relatively mild conditions.

Comparative Data on Reaction Conditions and Yields

Mechanistic Insights

- The cyclization reactions proceed via nucleophilic attack of amine groups on activated esters or amides, followed by ring closure to form the quinazolinone scaffold.

- Radical-mediated oxidation using DMSO and hydrogen peroxide involves formation of reactive intermediates that facilitate carbon incorporation and oxidation at the 3-position.

- Copper catalysts promote isocyanide insertion by activating substrates toward nucleophilic attack, enhancing selectivity and yield under mild conditions.

Industrial and Scale-Up Considerations

- Industrial synthesis focuses on cost-effective, scalable routes such as methylesterification and solid-phase fusion reactions to generate stable intermediates.

- Continuous flow synthesis and catalytic processes are explored to improve reaction efficiency, control, and environmental footprint.

- Use of benign catalysts and green oxidants aligns with sustainable manufacturing principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of 3-oxo-6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

Reduction: Formation of 3-hydroxy-6,7-dimethoxy-2-methyldihydroquinazolin-4(3H)-one.

Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of quinazolinone, including 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, exhibit promising anticancer properties. A study highlighted its role as a COX-2 inhibitor , which is crucial given the association between COX-2 overexpression and colorectal cancer (CRC) development. The compound demonstrated significant inhibition efficiencies in vitro against COX-2 and lactate dehydrogenase A (LDHA), which are vital enzymes in cancer metabolism .

Table 1: Inhibition Efficiency of Quinazolinone Derivatives

| Compound | COX-2 Inhibition (%) | LDHA Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | 97.45% | 62.55% | 99.02 |

| Reference (Diclofenac) | 100% | 100% | 0.53 |

The compound's ability to inhibit these enzymes suggests a potential role in developing anti-cancer therapies, particularly for CRC .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Studies have shown that it can act against various bacterial strains, contributing to its potential use as an antibacterial agent. The mechanisms may involve disrupting bacterial cell function or inhibiting specific bacterial enzymes .

Colorectal Cancer

In vitro studies have shown that compounds with similar structures to this compound can effectively inhibit the growth of CRC cells. The promising results from these studies indicate that further optimization may lead to the development of novel therapeutic agents targeting CRC .

Drug Resistance

The compound has been suggested to play a role in reversing multidrug resistance in cancer therapies by acting as a P-glycoprotein inhibitor. This property is particularly valuable in enhancing the efficacy of existing chemotherapy regimens .

Wirkmechanismus

The mechanism of action of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or DNA, influencing cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations:

- Position 3 Modifications: The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to amino (NH₂) or alkylamino groups in analogues like Compound 56 .

- Position 2 Variations : A methyl group (2-CH₃) improves metabolic stability compared to bulkier groups like piperazinylmethyl or phenyl, which may alter receptor binding .

- Methoxy Groups (6,7-OCH₃) : These substituents increase lipophilicity, facilitating membrane penetration, but may reduce solubility in polar solvents .

Biologische Aktivität

Overview

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxy, methoxy, and methyl substituents, which significantly influence its pharmacological properties. Research has indicated its potential in various therapeutic areas, particularly in antimicrobial and anticancer activities.

The chemical formula for this compound is C₁₁H₁₂N₂O₄, and it possesses a molecular weight of 232.23 g/mol. The structure includes a quinazolinone core with specific substituents that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in cancer metabolism and inflammation pathways .

- Antimicrobial Activity : It exhibits significant activity against both gram-positive and gram-negative bacteria, with studies indicating a mechanism involving disruption of bacterial cell wall synthesis .

- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which can mitigate oxidative stress in biological systems .

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The mean IC₅₀ values for different assays are summarized below:

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 96.19 ± 5.39 | |

| This compound | HCT116 (colon cancer) | 99.02 ± 5.09 | |

| This compound | HeLa (cervical cancer) | 121.55 ± 1.41 |

Antimicrobial Activity

The compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | ≤ 4 µg/mL | |

| Escherichia coli | ≤ 8 µg/mL | |

| Pseudomonas aeruginosa | ≤ 16 µg/mL |

Case Studies

- Inhibition of COX-2 : In a study assessing various quinazolinone derivatives, this compound exhibited potent COX-2 inhibition comparable to standard NSAIDs like diclofenac .

- Synergistic Effects with Antibiotics : Research has shown that this compound can enhance the efficacy of β-lactam antibiotics against MRSA by binding to allosteric sites on penicillin-binding proteins (PBPs), leading to improved antibacterial activity .

Q & A

Q. What are the limitations of current crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.